molecular formula C5HF4N B1295328 2,3,5,6-Tetrafluoropyridine CAS No. 2875-18-5

2,3,5,6-Tetrafluoropyridine

Cat. No. B1295328
CAS RN: 2875-18-5
M. Wt: 151.06 g/mol
InChI Key: HWIPMBCMGVXOKN-UHFFFAOYSA-N
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Patent
US07220863B2

Procedure details

80 g of pentafluoropyridine (Janssen) and 111.5 g of zinc power were added to 560 ml of 20% aqueous ammonia. The resulting mixture was stirred at room temperature for 5 hours, and then gently refluxed to remove water using a Dean-Stark trap, to obtain 60.4 g (yield: 84.5%) of the title compound.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
111.5 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Yield
84.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([F:8])[C:5]([F:9])=[C:4](F)[C:3]=1[F:11]>[Zn].N>[F:8][C:6]1[C:5]([F:9])=[CH:4][C:3]([F:11])=[C:2]([F:1])[N:7]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F
Name
Quantity
111.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
560 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently refluxed
CUSTOM
Type
CUSTOM
Details
to remove water using a Dean-Stark trap

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=NC(=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60.4 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.